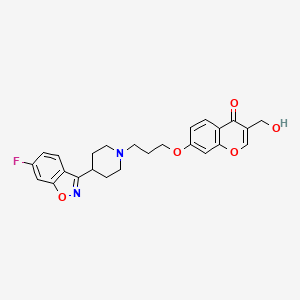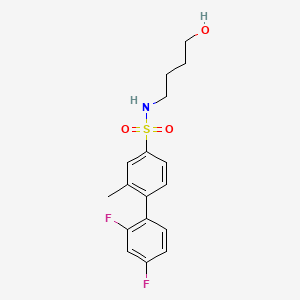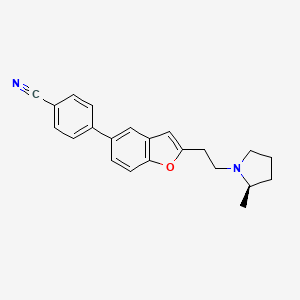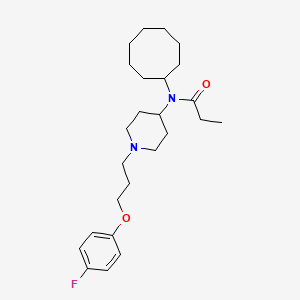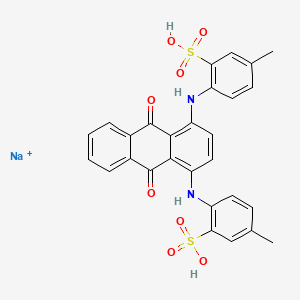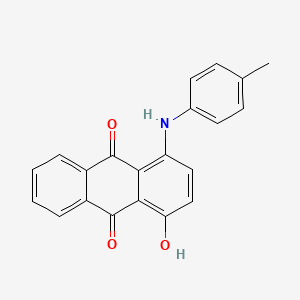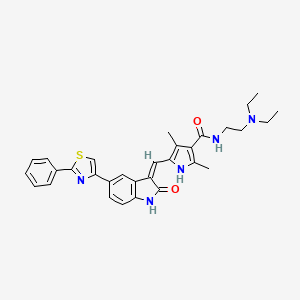
Amcasertib
Übersicht
Beschreibung
Amcasertib, also known as BBI503, is a kinase inhibitor . It inhibits signaling pathways that regulate the survival of cancer stem cells, resulting in decreased cancer cell growth .
Chemical Reactions Analysis
Amcasertib has been found to exhibit significant antiproliferative effects and induce apoptosis in ovarian cancer and cancer stem cells . It also caused G1 phase arrest and impeded colony formation in MDAH-2774 cells .Physical And Chemical Properties Analysis
Amcasertib has a molecular weight of 539.69 . It is stable if stored as directed and should be protected from light and heat .Wissenschaftliche Forschungsanwendungen
Inhibition of Cancer Stemness Pathways
Amcasertib, also known as BBI-503, is an orally administered inhibitor that targets cancer stemness pathways by specifically inhibiting serine-threonine stemness kinases. It effectively targets NANOG, a critical transcription factor associated with pluripotency and tumorigenesis in ovarian cancer .
Antiproliferative Effects and Induction of Apoptosis
Research has shown that Amcasertib exhibits significant antiproliferative effects and induces apoptosis in ovarian cancer and cancer stem cells .
G1 Phase Arrest and Colony Formation Impediment
Amcasertib has been found to cause G1 phase arrest in cell cycles and impede colony formation, particularly in MDAH-2774 cells, which is a line of ovarian cancer cells .
Inhibition of Spheroid Growth
The compound effectively inhibits spheroid growth in OVCAR-3 and OCSC cells, which are models for ovarian cancer and cancer stem cells .
Embryoid Body Formation Impact
Amcasertib has been studied for its effect on embryoid body (EB) formation in ovarian cancer and cancer stem cell models using the hanging drop assay method .
Wirkmechanismus
Amcasertib, also known as “1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[[1,2-dihydro-2-oxo-5-(2-phenyl-4-thiazolyl)-3H-indol-3-ylidene]methyl]-2,4-dimethyl-”, is an orally administered primary class stemness kinase inhibitor .
Target of Action
Amcasertib primarily targets NANOG and various cancer stem cell pathways . NANOG is a critical transcription factor associated with pluripotency and plays a significant role in ovarian cancer tumorigenesis .
Mode of Action
Amcasertib interacts with its targets by specifically inhibiting serine-threonine stemness kinases . This inhibition effectively targets NANOG and various cancer stem cell pathways .
Biochemical Pathways
The biochemical pathways affected by Amcasertib are those related to cancer stem cells. By inhibiting serine-threonine stemness kinases, Amcasertib disrupts the pathways that control stem-cell replication, survival, and differentiation .
Result of Action
Amcasertib exhibits significant antiproliferative effects and induces apoptosis in ovarian cancer and cancer stem cells . It causes G1 phase arrest and impedes colony formation . Additionally, Amcasertib effectively inhibits spheroid growth . Notably, it demonstrates the ability to suppress invasion and migration .
Action Environment
The action environment of Amcasertib is primarily within ovarian cancer cells and cancer stem cells . The suppression of Nanog-mediated stem cell-like features by Amcasertib is particularly pronounced in ER-negative ovarian cancer and cancer stem cells . This suggests that the compound’s action, efficacy, and stability may be influenced by the genetic profiles of the cancer cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWKGEFGLQMDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amcasertib(BBI503) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)

